molecular formula C20H23N3O3 B3008797 N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1103518-20-2

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide

Cat. No.: B3008797
CAS No.: 1103518-20-2
M. Wt: 353.422
InChI Key: SVWMKHYOBBVWON-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.422. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide is related to the chemical family of isoindoles, which have been the subject of various synthetic and characterization studies due to their unique chemical properties and potential applications in diverse fields. For instance, the study by Clemens and Kreher (1993) delves into the chemistry of isoindoles and isoindolenines, demonstrating the generation, characterization, and isolation of 1-methoxy-2-methyl-3-aryl-2H-isoindoles through an efficient and economical synthesis from 3-aryl-isoindoline-1-ones. This synthesis exploits the ambivalent reactivity of the cyclic carbonamide group, highlighting a process that could be relevant to the synthesis and study of this compound (Clemens & Kreher, 1993).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, research by Abu‐Hashem, Al-Hussain, and Zaki (2020) presents the synthesis of novel compounds derived from visnaginone and khellinone, indicating the potential for this compound analogs to serve as scaffolds for developing anti-inflammatory and analgesic agents. Their work showcases the ability to create a variety of heterocyclic compounds with significant biological activities, suggesting a methodology that could be applied to the exploration of this compound derivatives for therapeutic uses (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photocleavage and Fluorescence Studies

The study of photolabile precursors of carboxylic acids by Papageorgiou and Corrie (2000) explores the effects of electron-donating substituents, such as methoxy groups, on the efficiency of photolysis. This research provides insights into the potential applications of this compound in the development of photolabile groups for controlled release mechanisms in drug delivery systems (Papageorgiou & Corrie, 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

Properties

IUPAC Name

1-N-[2-(4-methoxyphenyl)ethyl]-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-21-19(24)18-13-15-5-3-4-6-17(15)23(18)20(25)22-12-11-14-7-9-16(26-2)10-8-14/h3-10,18H,11-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWMKHYOBBVWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.